6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is a complex organic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of fused pyrrole and pyrazine rings, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of proline derivatives, which undergo cyclization to form the desired bicyclic structure. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl or trifluoroacetyl to protect the amino groups during the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and stability.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Octahydro-5H,10H-dipyrrolo[1,2-a1’,2’-d]pyrazine-5,10-dione: This compound has a similar bicyclic structure but differs in the functional groups attached to the rings.
Prolylproline: A related compound used in peptide synthesis, sharing some structural similarities with Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one.
Uniqueness
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is unique due to its specific ring fusion and the resulting chemical properties. Its stability and reactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
107886-17-9 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.251 |
IUPAC Name |
2,3,6,8,9,10,10a,10b-octahydro-1H-dipyrrolo[1,2-d:1/',2/'-f]pyrazin-5-one |
InChI |
InChI=1S/C10H16N2O/c13-10-7-11-5-1-3-8(11)9-4-2-6-12(9)10/h8-9H,1-7H2 |
InChI Key |
ZHVMIZGVIFKUSV-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCCN3C(=O)CN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.